N-benzyl-4-bromo-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-bromo-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPIOUBCNPGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2-Fluorobenzenesulfonyl Chloride: The Critical Intermediate
The preparation of N-benzyl-4-bromo-2-fluorobenzenesulfonamide begins with the synthesis of its precursor, 4-bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4). This intermediate is typically synthesized via chlorosulfonation of 4-bromo-2-fluorobenzene.
Chlorosulfonation Reaction Conditions
Chlorosulfonation involves treating 4-bromo-2-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced at the para position relative to the bromine atom. Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Stoichiometry : A 1:1.2 molar ratio of substrate to chlorosulfonic acid.
- Reaction Time : 4–6 hours for complete conversion.
The product is isolated by quenching the reaction mixture in ice water, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate. Purification via vacuum distillation yields 4-bromo-2-fluorobenzenesulfonyl chloride with a boiling point of 84°C at 0.5 torr and a melting point of 63–66°C .
Table 1: Physical Properties of 4-Bromo-2-Fluorobenzenesulfonyl Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrClFO₂S | |
| Molecular Weight | 273.51 g/mol | |
| Density | 1.867 g/cm³ | |
| Purity | ≥95% |
Nucleophilic Amination with Benzylamine
The sulfonamide bond is formed through the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with benzylamine. This step involves a nucleophilic substitution where the amine attacks the electrophilic sulfur center.
Reaction Mechanism and Optimization
The general reaction pathway is as follows:
- Deprotonation of Benzylamine : Conducted in the presence of a base such as sodium hydroxide or triethylamine to generate the reactive amine nucleophile.
- Sulfonamide Formation : The deprotonated benzylamine reacts with the sulfonyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
- Workup : The reaction mixture is washed with dilute hydrochloric acid to remove excess amine, followed by brine and water. The crude product is recrystallized from ethanol or purified via column chromatography.
Table 2: Typical Reaction Conditions for Sulfonamide Formation
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF or DCM | |
| Base | Triethylamine (2.5 equiv) | |
| Temperature | 25°C | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Alternative Catalytic Methods
Recent advancements leverage palladium-catalyzed cross-coupling to introduce the benzyl group post-sulfonylation. For example, Suzuki-Miyaura coupling using 4-bromo-2-fluorobenzenesulfonamide and benzylboronic acid has been explored.
Spectral Characterization and Quality Control
The identity and purity of this compound are confirmed using spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Industrial-Scale Production Challenges
Scaling up the synthesis requires addressing:
- Exothermic Reactions : Jacketed reactors for temperature control during chlorosulfonation.
- Waste Management : Neutralization of acidic byproducts with calcium carbonate.
- Cost Optimization : Recycling palladium catalysts in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, although specific examples for this compound are less common.
Coupling Reactions: The benzyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative of the original compound .
Scientific Research Applications
N-benzyl-4-bromo-2-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-2-fluorobenzenesulfonamide is not extensively studied. its sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors. Sulfonamides typically inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-bromo-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-benzyl-4-bromo-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
N-benzyl-4-bromo-2-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N-benzyl-4-bromo-2-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties.
Biological Activity
N-benzyl-4-bromo-2-fluorobenzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a benzyl group and halogen substituents (bromine and fluorine). This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry. The sulfonamide moiety is known for its antibacterial properties and potential anticancer effects, making this compound a candidate for further research.
- Molecular Formula : C₁₃H₉BrFNO₂S
- Molecular Weight : 344.23 g/mol
- Structure : The presence of both bromine and fluorine enhances the compound's reactivity and biological interactions.
The biological activity of this compound primarily derives from its sulfonamide group, which can inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation. Additionally, the compound may interact with various biological targets, including enzymes and receptors, by mimicking natural substrates, leading to potential therapeutic effects against cancer and inflammation.
Antibacterial Properties
This compound exhibits notable antibacterial activity. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth. The specific binding affinity of this compound to bacterial enzymes enhances its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound show promising anticancer activity. For example, the compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-(4-fluorobenzyl)benzenesulfonamide | Contains fluorine at para position | Antibacterial |
| N-(4-Bromophenyl)-2-fluoro-benzenesulfonamide | Lacks benzyl group | Anticancer potential |
| N-(p-Tolyl)-4-bromo-2-fluorobenzenesulfonamide | Methyl group substitution | Anti-inflammatory properties |
This compound stands out due to its specific combination of a benzyl group with halogenated substituents, which may enhance its pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
- Anticancer Screening : A study screened several sulfonamide derivatives against the NCI 60 cancer cell line panel, where this compound demonstrated significant growth inhibition across multiple cancer types. The results indicated a mean percent inhibition of over 70% against melanoma cell lines .
- Enzyme Inhibition : Research focusing on enzyme inhibition revealed that this compound effectively inhibits V600EBRAF, a mutant form of the BRAF protein involved in many cancers. The IC50 value was found to be approximately 0.49 µM, indicating potent inhibitory activity .
- Binding Affinity Studies : Interaction studies showed that modifications in the benzyl and halogen substituents significantly influence binding affinity to biological targets such as serotonin receptors (5-HT2A/2C), suggesting that structural optimization could enhance therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-benzyl-4-bromo-2-fluorobenzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a bromo-fluorobenzene precursor with benzylamine derivatives. Key steps include:
- Sulfonamide Formation : Reacting 4-bromo-2-fluorobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Temperature control (0–5°C during sulfonyl chloride addition) and stoichiometric ratios (1:1.2 benzylamine:sulfonyl chloride) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm sulfonamide linkage (e.g., –SONH– protons at δ 7.2–7.5 ppm) and fluorine coupling patterns .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 388.0) and isotopic patterns from bromine .
- IR Spectroscopy : Sulfonamide S=O stretches (1340–1160 cm) .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Single-crystal diffraction (Mo-Kα radiation, 100 K) to resolve bromine and fluorine positions.
- Refinement : SHELXL (for small-molecule refinement) with anisotropic displacement parameters for heavy atoms. Challenges include resolving disorder in the benzyl group or solvent molecules .
- Validation : R-factor (<5%) and residual electron density maps to ensure accuracy .
Advanced Research Questions
Q. How can discrepancies between computational molecular geometry predictions (e.g., DFT) and experimental crystallographic data be systematically addressed?
- Methodological Answer :
- Validation Metrics : Compare bond lengths (e.g., S–N: 1.63 Å experimental vs. 1.65 Å DFT) and torsion angles using software like Mercury.
- Error Sources : Basis set limitations in DFT (e.g., B3LYP/6-31G* underestimates halogen interactions) or crystal packing effects .
- Mitigation : Hybrid methods (e.g., ONIOM) or incorporating solvent effects in simulations .
Q. What strategies are effective in optimizing the compound’s stability under varying pH and temperature conditions for biological assays?
- Methodological Answer :
- Stability Studies : HPLC monitoring of degradation (e.g., hydrolysis at pH >10) over 24 hours.
- Stabilization : Use of lyophilization for long-term storage or buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) .
- Thermal Analysis : DSC to identify decomposition thresholds (>180°C) .
Q. How do structural modifications (e.g., substituent variations on the benzyl or sulfonamide groups) impact its biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Screening : Replace bromine with chlorine or methoxy groups to assess halogen-dependent activity (e.g., IC shifts in enzyme assays).
- Key Findings : Fluorine at the ortho position enhances metabolic stability; bulkier benzyl groups reduce solubility but improve target binding .
Q. What role does this compound play in metal-catalyzed cross-coupling reactions for derivatization?
- Methodological Answer :
- Buchwald–Hartwig Amination : Pd(dba)/Xantphos catalyst system for aryl bromide functionalization (e.g., introducing amino groups).
- Suzuki–Miyaura Coupling : Using Pd(PPh) to replace bromine with boronic acids, enabling biaryl synthesis .
Q. How is this compound integrated into multi-step syntheses of complex bioactive molecules (e.g., kinase inhibitors)?
- Methodological Answer :
- Intermediate Use : As a sulfonamide building block in fragment-based drug design. Example: Coupling with imidazo[1,2-a]pyridine cores via SNAr reactions .
- Case Study : Improved selectivity in kinase inhibitors by leveraging the electron-withdrawing bromo-fluoro motif .
Data Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
